![molecular formula C19H17ClN2O3S2 B2489373 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 2320723-38-2](/img/structure/B2489373.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxalamide derivatives, including compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide, typically involves novel synthetic approaches that offer high yields and operational simplicity. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via rearrangement sequences, showcasing a method that could be relevant for synthesizing compounds with similar structural frameworks (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives reveals critical insights into their conformations and interactions. For example, Wang et al. (2016) examined the structure of a closely related N,N'-bis(substituted)oxamide compound, highlighting the angles between different planes in the molecule and how these structures contribute to supramolecular formations (Wang et al., 2016).
Chemical Reactions and Properties
Oxalamide compounds participate in a variety of chemical reactions, demonstrating a range of reactivities depending on their substituents. For instance, the study of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides by Sagar et al. (2018) provides insights into the types of reactions and molecular conformations oxalamide derivatives might exhibit, including hydrogen bonding patterns and the effects of different substituents on molecular disorder (Sagar et al., 2018).
Physical Properties Analysis
The physical properties of oxalamide derivatives, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in different environments. Studies on compounds like 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene by Barbarella et al. (1996) shed light on the impact of hydrogen bonding on solid-state conformations, which is essential for the development of materials based on these structures (Barbarella et al., 1996).
Chemical Properties Analysis
Understanding the chemical properties of oxalamide derivatives involves examining their reactivity, stability, and interaction with other molecules. The synthesis and characterization of compounds like N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide by Qin et al. (2020) illustrate the types of chemical behaviors and bioactivities that can be expected from oxalamide derivatives, including their potential as bioactive molecules (Qin et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A study by Mamedov et al. (2016) introduced a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology that could potentially apply to the synthesis of compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide. This method is highlighted for its simplicity and high yield, providing a new avenue for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Photocatalysis and Environmental Degradation
Research on the photocatalytic degradation of contaminants has shown that compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide could play a role in environmental remediation. For example, Sturini et al. (1997) investigated the TiO2-catalyzed degradation of various anilides in water, suggesting the potential for such compounds in the breakdown of environmental pollutants through photocatalysis (Sturini et al., 1997).
Antimicrobial Applications
The antimicrobial degradation of compounds like triclosan and triclocarban using electro-Fenton systems, as studied by Sirés et al. (2007), could indicate a broader application of oxalamide derivatives in treating microbial contaminants. This research demonstrates the efficacy of advanced oxidation processes in degrading antimicrobials, highlighting the role that similar chemical structures may play in environmental decontamination efforts (Sirés et al., 2007).
Material Science and Optoelectronics
Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, demonstrating applications in material science and optoelectronics. These compounds, due to their pi-conjugated systems and electron-withdrawing effects, have potential uses in creating novel molecular wires and optoelectronic devices. This research underscores the versatility of oxalamide derivatives in developing materials with advanced functional properties (Wang et al., 2006).
Wirkmechanismus
Bithiophene
is a type of conjugated system that is often found in organic semiconductors and polymers. It can participate in π-π stacking interactions, which could potentially influence its interactions with biological targets .
The benzylic position is known to be reactive due to the stabilization of positive charge by the adjacent aromatic ring . This could potentially influence the compound’s mode of action and its metabolic stability.
The 4-chlorobenzyl group might undergo oxidation to form 4-chlorobenzoic acid . This could potentially influence the compound’s pharmacokinetics and bioavailability.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKZZTWHADKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

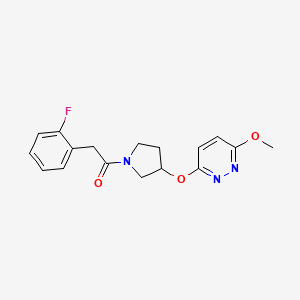

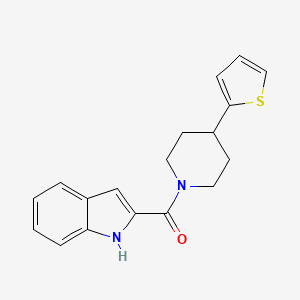

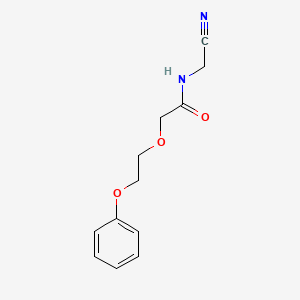
![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

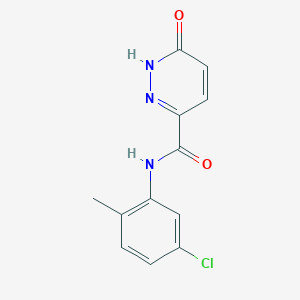
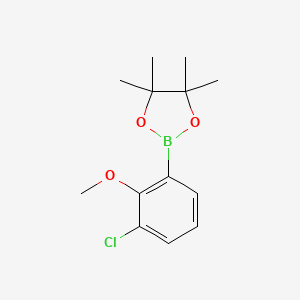
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
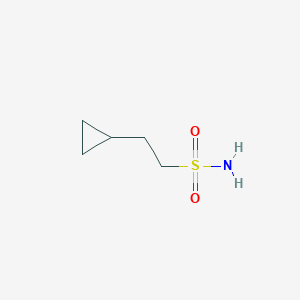

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)